molecular formula C9H7NO2 B2796716 3-Methylbenzo[d]isoxazole-6-carbaldehyde CAS No. 1508191-80-7

3-Methylbenzo[d]isoxazole-6-carbaldehyde

Cat. No.: B2796716
CAS No.: 1508191-80-7
M. Wt: 161.16
InChI Key: AOMVSPYBGOYMNK-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isoxazole-6-carbaldehyde: is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . . This compound has gained significant attention in scientific research due to its unique structure and properties.

Safety and Hazards

The safety information for 3-Methylbenzo[d]isoxazole-6-carbaldehyde indicates that it is harmful . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 .

Future Directions

The future directions in the research of 3-Methylbenzo[d]isoxazole-6-carbaldehyde and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[d]isoxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound can be synthesized in laboratories using standard organic synthesis techniques and reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzo[d]isoxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methylbenzo[d]isoxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

  • 3-Methylisoxazole-5-carbaldehyde
  • 3-Methylisoxazole-4-carbaldehyde
  • 3-Methylisoxazole-2-carbaldehyde

Comparison: 3-Methylbenzo[d]isoxazole-6-carbaldehyde is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-1,2-benzoxazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-8-3-2-7(5-11)4-9(8)12-10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMVSPYBGOYMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508191-80-7
Record name 3-methyl-1,2-benzoxazole-6-carbaldehyde
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